Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate
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Overview
Description
Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate is a chemical compound with the molecular formula C7H5F2NaO2S and a molecular weight of 214.17 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4-difluoro-5-methylbenzene-1-sulfinate typically involves the sulfonation of 2,4-difluoro-5-methylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2,4-difluoro-5-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It introduces sulfonyl groups into organic molecules, which can alter their chemical and biological properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparison with Similar Compounds
- Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate
- Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate
Comparison:
- Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo.
- Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate has a different substitution pattern, leading to variations in its chemical behavior and applications .
- Sodium 1,1-difluoro-4-(2-methyl-1,3-dioxolan-2-yl)butane-1-sulfinate is structurally different, with a more complex side chain, affecting its reactivity and potential uses .
Biological Activity
Sodium 2,4-difluoro-5-methylbenzene-1-sulfinate, a sulfonate derivative, has garnered interest in various biological applications, particularly in cancer therapeutics and antimicrobial activity. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a sulfonate group attached to a difluoromethyl-substituted aromatic ring. The presence of fluorine atoms significantly influences its biological properties, enhancing its interaction with biological targets.
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanisms underlying its activity include:
- Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in tumor cells, leading to cell death while sparing normal cells .
- Inhibition of Key Signaling Pathways : It affects the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway results in reduced expression of cyclin D1 and activation of pro-apoptotic factors such as NOXA and BIM .
Biological Activity Data
The following table summarizes the biological activity of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
DU145 (Prostate Cancer) | 0.5 | Apoptosis induction via PI3K/AKT inhibition |
K562 (Leukemia) | 0.3 | Activation of JNK pathway |
MCF7 (Breast Cancer) | 0.4 | Cyclin D1 downregulation |
Structure-Activity Relationships (SAR)
The effectiveness of this compound is heavily influenced by the positioning and nature of substituents on the aromatic rings. Studies reveal that:
- Positioning of Functional Groups : The cytotoxicity is highly dependent on the specific location of substituents on the benzene ring. For instance, modifications that retain electron-withdrawing groups enhance activity .
- Oxidative State of Sulfur : The oxidative state of the sulfur atom plays a critical role in determining the compound's biological activity; sulfone derivatives exhibit superior cytotoxicity compared to sulfide or sulfoxide analogs .
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical settings:
- In Vivo Tumor Xenograft Models : In murine models bearing human tumor xenografts, treatment with this compound resulted in significant tumor size reduction and prolonged survival rates compared to control groups .
- Antimicrobial Activity : Beyond its anticancer properties, this compound has shown promising antibacterial activity against various pathogens. Its minimum inhibitory concentrations (MICs) were evaluated against common bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .
Properties
Molecular Formula |
C7H5F2NaO2S |
---|---|
Molecular Weight |
214.17 g/mol |
IUPAC Name |
sodium;2,4-difluoro-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H6F2O2S.Na/c1-4-2-7(12(10)11)6(9)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
OKYASHMLCHKFHU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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